

efficacy of TAK-828F compared to VTP-43742

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Compound of Interest

Compound Name: TAK-828F

Cat. No.: B611126

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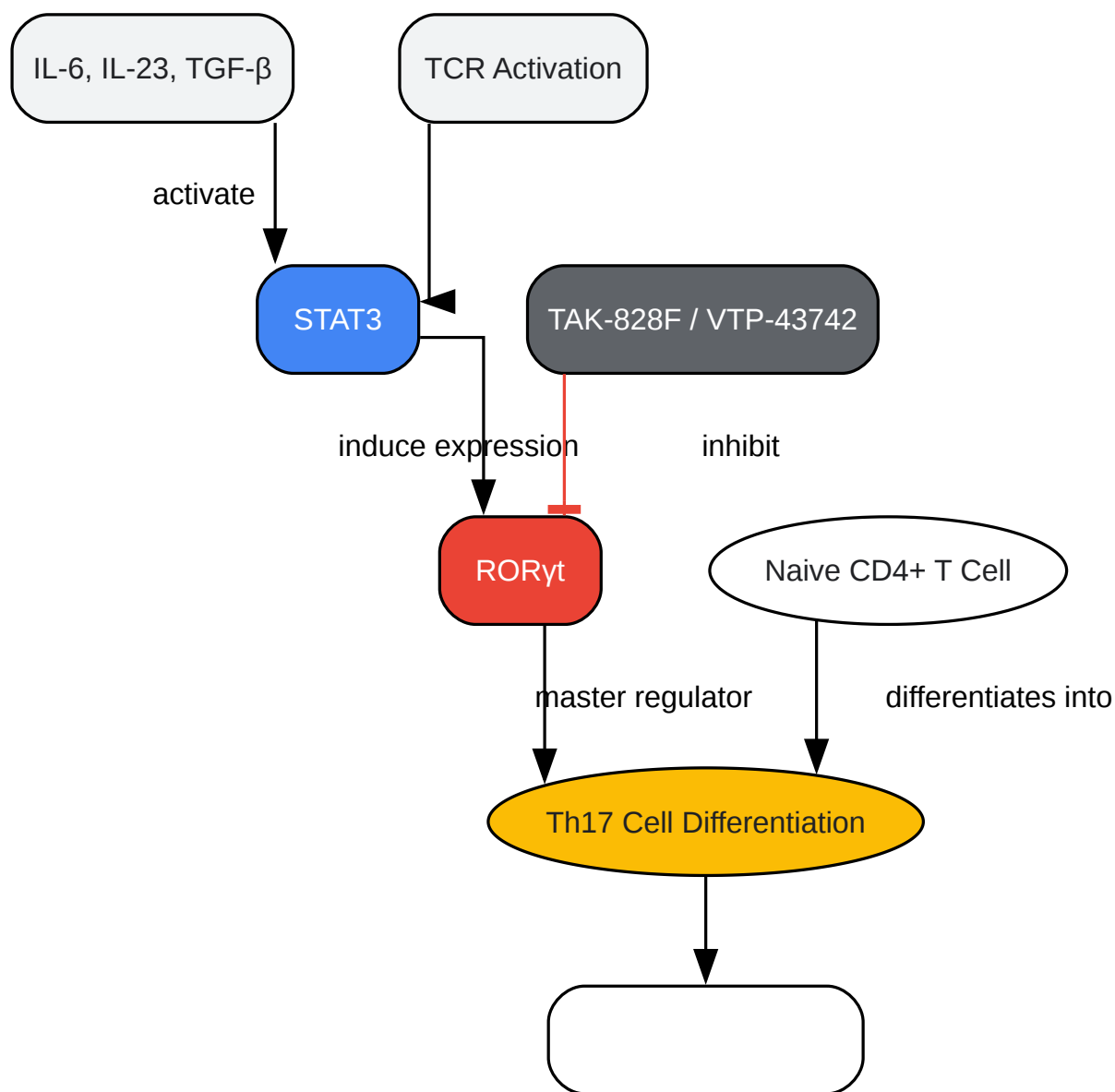
An Objective Comparison of the RORyt Modulators **TAK-828F** and VTP-43742 for Researchers and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORyt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its central role in the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).^{[1][2]} Two investigational oral small molecules that have targeted this pathway are **TAK-828F**, an inverse agonist, and VTP-43742, an inhibitor of RORyt. Both compounds demonstrated promising preclinical and early clinical activity but were ultimately discontinued, providing valuable insights for the continued development of RORyt-targeting therapies. This guide offers a comparative overview of their efficacy based on available experimental data.

Mechanism of Action and Signaling Pathway

Both **TAK-828F** and VTP-43742 exert their effects by modulating the activity of RORyt, a master transcriptional regulator of Th17 cell differentiation.^{[2][3][4]} RORyt, in concert with other signaling molecules like STAT3, IRF4, and TGF- β , drives the expression of genes essential for the Th17 phenotype, including the IL-23 receptor (IL-23R) and the cytokines IL-17A and IL-17F. By inhibiting RORyt, these compounds suppress the downstream production of these pro-inflammatory mediators, which are key drivers in the pathophysiology of various autoimmune diseases.



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Caption: Simplified RORyt signaling pathway in Th17 cell differentiation.

Quantitative Efficacy Data

The following tables summarize the available in vitro and in vivo efficacy data for **TAK-828F** and VTP-43742. It is important to note that no head-to-head comparative studies have been published, and the experimental conditions may vary between studies.

Table 1: In Vitro Potency and Selectivity

Parameter	TAK-828F	VTP-43742
Binding Affinity (IC50)	1.9 nM	-
Binding Affinity (Ki)	-	3.5 nM
Reporter Gene Assay (IC50)	6.1 nM	17 nM
IL-17A Secretion (mouse splenocytes, IC50)	Not Reported	57 nM
IL-17A Secretion (human PBMCs, IC50)	Not Reported	18 nM
IL-17A Secretion (human whole blood, IC50)	Not Reported	192 nM
IL-17 mRNA Expression (human PBMCs, IC50)	4.3 nM (protein: 19 nM)	Not Reported
Selectivity vs ROR α/β	>5000-fold	>1000-fold

Table 2: In Vivo Efficacy in Animal Models

Model	Compound	Dosing	Key Findings
IL-23-Induced Cytokine Expression (mice)	TAK-828F	0.3, 1, and 3 mg/kg, b.i.d. orally for 28 days	Dose-dependent inhibition of IL-17A expression (ED80 = 0.5 mg/kg).
Experimental Autoimmune Encephalomyelitis (EAE, mice)	TAK-828F	Not specified	Prophylactic and therapeutic treatment was efficacious; inhibited Th17 and Th1/17 cell differentiation.
Experimental Autoimmune Encephalomyelitis (EAE, mice)	VTP-43742	Orally dosed	Significantly suppressed clinical symptoms and demyelination.
T-cell Transfer Colitis (mice)	TAK-828F	1 and 3 mg/kg, b.i.d. orally	Strongly protected against colitis progression; decreased Th17 and Th1/17 cells.

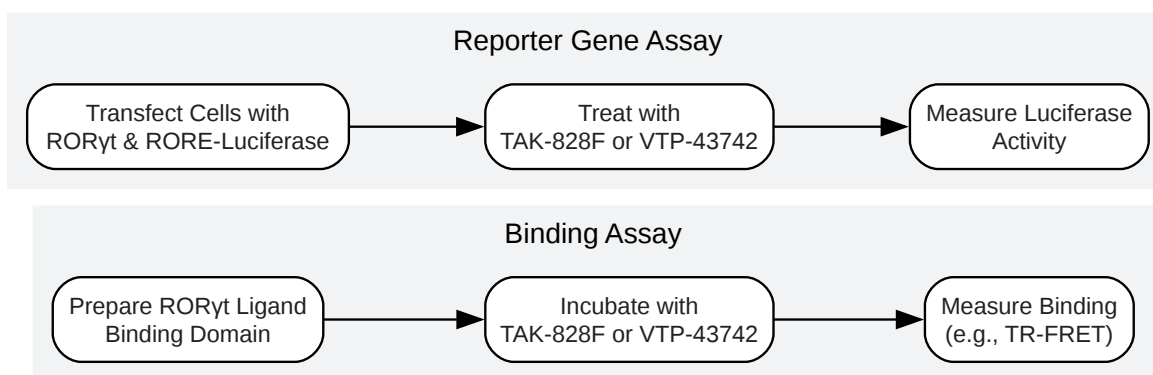
Table 3: Clinical Efficacy in Psoriasis (4-week study)

Compound	Dose	Placebo-Adjusted PASI Reduction	Biomarker Response
VTP-43742	350 mg	24%	Up to 75% decrease in plasma IL-17A and IL-17F (p<0.02).
VTP-43742	700 mg	30%	Up to 75% decrease in plasma IL-17A and IL-17F (p<0.02).

Experimental Protocols

Detailed experimental protocols were not fully available in the public domain. However, the methodologies for key assays are summarized below based on the available information.

RORyt Binding and Reporter Assays (General)



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Caption: General workflow for in vitro binding and reporter gene assays.

- **Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:** This assay was used to determine the binding affinity of **TAK-828F** to RORyt. It typically involves a lanthanide-labeled antibody and a fluorescently labeled tracer that competes with the test compound for binding to the target protein.
- **Reporter Gene Assay:** This cell-based assay was used to measure the functional activity of the compounds. Cells are transiently transfected with an expression vector for RORyt and a reporter vector containing a ROR response element (RORE) upstream of a luciferase gene. The inhibitory activity of the compounds is determined by measuring the reduction in luciferase expression.

Inhibition of IL-17 Production in Primary Cells

- **Cell Isolation and Culture:** Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated and cultured.

- **Stimulation:** The cells are stimulated with agents like anti-CD3/CD28 antibodies to induce T-cell activation and cytokine production.
- **Treatment:** The stimulated cells are treated with varying concentrations of **TAK-828F** or VTP-43742.
- **Measurement of IL-17:** The concentration of IL-17A in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is then calculated.

Clinical Development and Discontinuation

Despite promising initial data, both **TAK-828F** and VTP-43742 were discontinued from clinical development.

- **VTP-43742:** A Phase 2a trial in patients with moderate to severe psoriasis showed a clear signal of efficacy. However, the development was terminated due to observations of reversible transaminase elevations in some patients, raising safety concerns.
- **TAK-828F:** The development of **TAK-828F** was terminated after Phase 1 due to non-monitorable toxicology findings in animal studies.

Conclusion

Both **TAK-828F** and VTP-43742 demonstrated potent and selective inhibition of the ROR γ t pathway, translating to efficacy in preclinical models of autoimmune disease. VTP-43742 further provided clinical proof-of-concept for ROR γ t inhibition in psoriasis. However, the discontinuation of both compounds due to safety and toxicology findings underscores the challenges in developing safe and effective oral ROR γ t modulators. The data presented here provides a valuable comparative resource for researchers and drug developers working to overcome these challenges and advance the next generation of therapies targeting this important pathway.

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